
Nvs-crf38
Overview
Description
NVS-CRF38 is a novel small molecule drug developed by Novartis AG. It is a potent and orally bioavailable corticotropin-releasing factor receptor 1 antagonist. This compound has shown promise in the treatment of various disorders, including anxiety disorders and irritable bowel syndrome .
Preparation Methods
Chemical Properties and Solubility Profile
NVS-CRF38 (CAS No. 1207258-55-6) is characterized by the molecular formula and a molecular weight of 351.4 g/mol. Its canonical SMILES notation () reflects a complex heterocyclic structure with limited polar functional groups, contributing to its low aqueous solubility .
Solvent Compatibility and Stock Solution Preparation
This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM, making it the preferred solvent for initial stock solutions. The following table outlines recommended dilution protocols:
Stock Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
---|---|---|---|
1 mM | 2.8458 mL | 14.2288 mL | 28.4576 mL |
5 mM | 0.5692 mL | 2.8458 mL | 5.6915 mL |
10 mM | 0.2846 mL | 1.4229 mL | 2.8458 mL |
Critical considerations include:
-
Solvent purity : Use anhydrous DMSO with ≤0.01% water content to prevent hydrolysis.
-
Temperature control : Gentle heating to 37°C with ultrasonic agitation improves dissolution kinetics .
-
Aliquoting : Divide stock solutions into single-use portions to minimize freeze-thaw degradation.
In Vivo Formulation Strategies
The compound’s poor bioavailability necessitates advanced formulation techniques to ensure adequate plasma exposure in preclinical models. Two primary approaches have been validated:
Aqueous-Compatible Formulation
For studies requiring systemic administration:
-
Prepare a DMSO master liquid at 50 mg/mL.
-
Sequentially add polyethylene glycol 300 (PEG300) and Tween 80, maintaining rigorous vortexing between each addition.
-
Dilute with double-distilled water to achieve final concentrations of 5% DMSO, 40% PEG300, and 2% Tween 80 .
Analytical Quality Control
Purity Assessment
Batch analysis via reverse-phase HPLC (method details proprietary) consistently shows:
-
Chemical purity: >98.00% (w/w)
-
Chromatographic conditions: C18 column, acetonitrile/water gradient elution, UV detection at 254 nm .
Preclinical Validation
Stringer et al. (2014) established critical pharmacokinetic parameters through rat studies:
-
Oral bioavailability: 42% ± 6% (corn oil formulation)
-
Plasma half-life: 3.2 hours (IV administration)
-
Volume of distribution: 8.7 L/kg, indicating extensive tissue penetration .
Troubleshooting Common Preparation Issues
Problem | Solution |
---|---|
Precipitation during dilution | Increase PEG300 content to 45% |
Variable bioavailability | Pre-warm formulation to 37°C |
Degradation at -20°C | Aliquot into nitrogen-purged vials |
Chemical Reactions Analysis
NVS-CRF38 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P450 enzymes, which play a significant role in the metabolism of this compound. The major products formed from these reactions include O-desmethyl this compound and several oxygen adducts .
Scientific Research Applications
Pharmacokinetic Profile
NVS-CRF38 exhibits a favorable pharmacokinetic profile, characterized by:
- High Absorption : Near complete absorption in both rats and dogs.
- Low Hepatic Extraction : Indicates that the compound is not extensively metabolized by the liver.
- Extensive Tissue Distribution : Suggests effective delivery to target sites.
The compound's metabolism involves several pathways, primarily mediated by cytochrome P450 enzymes, leading to various metabolites such as O-desmethyl this compound and others. The implications of these metabolic pathways are crucial for understanding its efficacy and safety profile.
Table 1: Pharmacokinetic Characteristics of this compound
Characteristic | Value |
---|---|
Absorption | Near complete |
Hepatic Extraction | Low (~0.2) |
Plasma Protein Binding | 19% - 25% |
Blood-to-Plasma Partition | Approaches unity |
Anxiety Disorders
In preclinical studies, this compound demonstrated significant anxiolytic effects. For instance, animal models treated with this compound showed reduced anxiety-like behaviors compared to controls. These findings suggest that targeting CRF1 could be an effective strategy for managing anxiety disorders.
Irritable Bowel Syndrome
Research indicates that CRF levels are elevated in patients with irritable bowel syndrome. This compound's ability to block CRF signaling may provide relief from symptoms associated with this condition. Clinical trials are ongoing to evaluate its efficacy in human subjects.
Systemic Lupus Erythematosus and Aicardi-Goutieres Syndrome
This compound is also being investigated for its potential benefits in autoimmune conditions like systemic lupus erythematosus and genetic disorders like Aicardi-Goutieres syndrome. The modulation of stress-related pathways may offer new therapeutic avenues for these complex diseases.
Mechanism of Action
NVS-CRF38 exerts its effects by antagonizing the corticotropin-releasing factor receptor 1. This receptor is involved in the stress response and is a key player in the hypothalamic-pituitary-adrenal axis. By blocking this receptor, this compound can modulate the release of corticotropin-releasing factor, thereby reducing stress-related symptoms. The molecular targets and pathways involved include the inhibition of corticotropin-releasing factor receptor 1 signaling pathways .
Comparison with Similar Compounds
NVS-CRF38 is unique compared to other corticotropin-releasing factor receptor 1 antagonists due to its high potency and oral bioavailability. Similar compounds include antalarmin and CP-154,526, which also target corticotropin-releasing factor receptor 1 but may differ in their pharmacokinetic properties and therapeutic applications. This compound’s ability to undergo metabolic switching and its deuterium replacement strategy further distinguish it from other compounds in this class .
Biological Activity
NVS-CRF38 is a novel antagonist of the corticotropin-releasing factor receptor 1 (CRF1), which plays a significant role in the stress response and various neuropsychiatric disorders. This compound has shown promise in preclinical studies for its potential applications in treating conditions such as anxiety and depression. Its unique pharmacological profile, including low water solubility and specific metabolic pathways, makes it a subject of interest in medicinal chemistry and pharmacology.
This compound functions by antagonizing the CRF1 receptor, which is implicated in the hypothalamic-pituitary-adrenal (HPA) axis regulation. By blocking this receptor, this compound can potentially reduce stress-induced behaviors and physiological responses.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively. Key findings include:
- Absorption : this compound exhibits low oral bioavailability due to its low water solubility, which affects its absorption in the gastrointestinal tract. Studies indicate that co-administration with cytochrome P450 inhibitors can alter its absorption dynamics significantly .
- Metabolism : In vitro studies using human liver microsomes have shown that this compound undergoes significant hepatic metabolism, with a predicted low hepatic clearance rate (extraction ratio ∼ 0.2) . The metabolic patterns suggest that it is primarily processed through cytochrome P450 enzymes.
- Elimination : The compound has a relatively long half-life, facilitating sustained pharmacological effects. Detailed studies on its metabolic pathways reveal that it is predominantly eliminated via renal excretion after undergoing phase I and phase II metabolic reactions .
Study 1: Effect of Food on Pharmacokinetics
A study investigating the impact of food on the pharmacokinetics of this compound found that pretreatment with 1-aminobenzotriazole (ABT), a known P450 inhibitor, significantly delayed gastric emptying and altered the absorption profile of this compound when administered with a caloric meal. This study highlighted the importance of considering food effects in clinical settings to optimize dosing regimens .
Study 2: Preclinical Efficacy
In preclinical models, this compound demonstrated efficacy in reducing anxiety-like behaviors in rodent models. The compound was administered at varying doses, showing dose-dependent effects on both behavioral assays and physiological markers associated with stress response .
Data Table: Summary of Pharmacokinetic Parameters
Parameter | Value |
---|---|
Oral Bioavailability | Low |
Half-Life | Extended |
Hepatic Clearance | Low (Extraction Ratio ~ 0.2) |
Metabolic Pathways | Primarily CYP450 enzymes |
Renal Excretion | Predominant |
Research Findings
This compound's unique properties make it an attractive candidate for further research into its therapeutic potential. Ongoing studies are focusing on:
- Optimization of Formulation : Efforts to enhance solubility and bioavailability are critical for improving clinical outcomes.
- Clinical Trials : Future clinical trials will be necessary to evaluate safety, tolerability, and efficacy in human subjects.
- Comparative Studies : Further comparative studies with existing CRF1 antagonists will help establish its relative efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of NVS-CRF38 as a corticotropin-releasing factor receptor 1 (CRF1) antagonist, and how is its specificity validated in experimental models?
this compound selectively inhibits CRF1 by competitively binding to the receptor’s active site, blocking endogenous CRF signaling. To validate specificity, researchers should:
- Perform radioligand displacement assays using CRF1-transfected cell lines to measure IC50 values .
- Compare binding affinity with CRF2 receptors to confirm selectivity (e.g., via parallel assays using human Urocortin II/III as CRF2 agonists) .
- Use CRISPR-mediated CRF1 knockout models to verify loss of antagonism in cellular response assays .
Q. How do researchers address this compound’s low water solubility in in vitro studies?
Low solubility can be mitigated through:
- Co-solvent systems : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations to enhance dissolution without cytotoxicity .
- Dynamic light scattering (DLS) : Monitor particle size distribution (e.g., 2–20 µm) to ensure homogeneity during dissolution .
- LC-MS/MS validation : Confirm compound stability and concentration in solution using calibration standards (e.g., 0.8 ng/mL–25 µg/mL for this compound) .
Q. What are the standard protocols for characterizing this compound’s purity and bioactivity in preclinical studies?
- Purity assessment : Use HPLC with UV detection (λ = 254 nm) and >98% purity thresholds .
- Bioactivity validation :
Advanced Research Questions
Q. How can researchers optimize experimental designs to resolve contradictions in this compound’s neuroprotective efficacy across studies?
Contradictions may arise from:
- Dosage variability : Standardize dosing regimens using pharmacokinetic profiling (e.g., plasma half-life, brain permeability) .
- Model specificity : Compare outcomes in acute vs. chronic stress models (e.g., restraint stress vs. social defeat) to isolate context-dependent effects .
- Data normalization : Use internal controls (e.g., CRF1 knockout cohorts) to distinguish compound-specific effects from background noise .
Q. What methodological strategies are recommended for analyzing this compound’s impact on morphological parameters in cellular assays?
- FlowCAM/MFI analysis : Quantify particle size (ECD = 2–20 µm) and concentration using Morphological Visualization Analysis Software (MVAS) .
- Standardized protocols :
Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
- Cross-validation : Compare LC-MS/MS results from plasma (e.g., O-desmethyl this compound metabolites) with in vitro hepatic microsome assays .
- Species-specific metabolism : Use humanized liver models or allometric scaling to predict human pharmacokinetics .
- Tissue distribution studies : Employ whole-body autoradiography in rodents to quantify brain vs. peripheral organ uptake .
Q. Data Analysis and Reproducibility
Q. What criteria ensure robust statistical interpretation of this compound’s dose-response relationships?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill slope >1 indicates positive cooperativity) .
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude aberrant data points in triplicate assays .
- Power analysis : Use G*Power to determine sample sizes achieving 80% power (effect size ≥0.8, α = 0.05) .
Q. How can researchers improve reproducibility in CRF1 antagonism studies using this compound?
- Protocol transparency : Publish detailed methods for compound preparation (e.g., DMSO stock concentrations, storage conditions) .
- Inter-lab validation : Share raw data (e.g., MFI outputs, LC-MS/MS chromatograms) via repositories like Zenodo .
- Negative controls : Include CRF1-negative cell lines (e.g., CRF2-transfected controls) to confirm assay specificity .
Q. Tables for Key Parameters
Table 1. LC-MS/MS Calibration Standards for this compound
Analyte | Concentration Range | Solvent System |
---|---|---|
This compound | 0.8 ng/mL–25 µg/mL | 50:50 acetonitrile:water |
O-desmethyl metabolite | 0.8 ng/mL–25 µg/mL | 50:50 acetonitrile:water |
ABT (internal control) | 20 µg/mL–500 µg/mL | 10:90 DMSO:water |
Table 2. Morphological Parameters for Particle Analysis
Parameter | Description | Measurement Tool |
---|---|---|
ECD | Equivalent Circular Diameter (µm) | MFI/FlowCAM |
Concentration | Particles/mL (2–20 µm range) | Visual SpreadSheet |
Flow rate | 0.030 mL/min (C70 syringe pump) | Sony XCD-SX90 |
Properties
IUPAC Name |
7-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b][1,3]oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-10-9-15(25-6)7-8-16(10)18-12(3)26-19-17(11(2)21-24(18)19)23-14(5)20-13(4)22-23/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEICIUGVENCLKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(OC3=C(C(=NN23)C)N4C(=NC(=N4)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.